Dimethylarsinate
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Overview
Description
The Cacodylate Ion is an organoarsenic compound with the chemical formula C₂H₆AsO₂⁻ The cacodylate ion is a colorless, water-soluble compound that has been widely used in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The cacodylate ion is typically prepared by neutralizing cacodylic acid with a base. The reaction can be represented as follows:
(CH3)2AsO2H+NaOH→(CH3)2AsO2Na+H2O
In this reaction, sodium hydroxide (NaOH) is used as the base to neutralize cacodylic acid, resulting in the formation of sodium cacodylate and water .
Industrial Production Methods: Industrial production of cacodylate ions involves the large-scale neutralization of cacodylic acid with sodium hydroxide. The process is carried out in controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cacodylic acid can be oxidized to form dimethylarsinic acid.
Substitution: The cacodylate ion can undergo substitution reactions with various reagents to form different organoarsenic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for the reduction of cacodylic acid.
Major Products Formed:
Oxidation: Dimethylarsinic acid.
Reduction: Dimethylarsine.
Scientific Research Applications
The cacodylate ion has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organoarsenic compounds.
Industry: Cacodylate ions are used in the formulation of herbicides and pesticides.
Mechanism of Action
The primary function of the cacodylate ion in scientific applications is to act as a buffering agent. It stabilizes the pH of solutions by existing in equilibrium between its weak acid (cacodylic acid) and conjugate base (cacodylate ion) forms. When an acid is introduced, it reacts with the cacodylate ion to form cacodylic acid, minimizing changes in pH. Conversely, when a base is added, cacodylic acid donates a proton to neutralize the base, converting into the cacodylate ion .
Comparison with Similar Compounds
Dimethylarsinic Acid: The parent compound of the cacodylate ion.
Dimethylarsine: A reduced form of cacodylic acid.
Cacodyl Oxide: An organoarsenic compound related to cacodylic acid.
Uniqueness: The cacodylate ion is unique due to its dual role as both a buffering agent and a reagent in the synthesis of organoarsenic compounds. Its ability to stabilize pH levels makes it indispensable in biological and chemical research .
Biological Activity
Dimethylarsinate (DMA) is a methylated metabolite of inorganic arsenic, primarily formed in the liver through the methylation process mediated by enzymes such as arsenic methyltransferase (AS3MT). Understanding its biological activity is crucial due to its implications in both toxicology and potential therapeutic applications. This article explores the biological activity of this compound, drawing on various studies and case reports.
1. Metabolism and Toxicity
This compound is produced when inorganic arsenic undergoes methylation in the body. This process involves the transfer of a methyl group from S-adenosylmethionine (SAM) to arsenic, resulting in the formation of DMA and other metabolites like monomethylarsonic acid (MMA) . The metabolism of arsenic compounds, including DMA, can have paradoxical effects; while some metabolites exhibit toxicity, others may possess anticancer properties.
Table 1: Methylation Pathway of Arsenic Compounds
Compound | Structure Type | Biological Activity |
---|---|---|
Inorganic Arsenic | iAs | Toxicity |
Monomethylarsonic Acid (MMA) | Methylated | Potential anticancer effects |
Dimethylarsinic Acid (DMA) | Methylated | Toxicity & possible therapeutic effects |
2.1 Toxicological Impacts
Studies indicate that exposure to this compound can lead to various health issues, including peripheral neuropathy and skin lesions. A case study reported a 35-year-old male with symptoms consistent with chronic arsenic exposure, highlighting the neurological and dermatological manifestations associated with high levels of arsenic metabolites in urine .
2.2 Anticancer Potential
Interestingly, some research suggests that this compound may play a role in cancer therapy. For instance, it has been shown that DMA and its metabolites can induce DNA hypomethylation, which is linked to the reactivation of tumor suppressor genes . Clinical studies involving acute promyelocytic leukemia (APL) patients demonstrated that methylated arsenic species were present in their blood after treatment, suggesting a potential therapeutic role for these metabolites .
3. Epidemiological Studies
Epidemiological data have linked urinary levels of this compound to various health outcomes. A study analyzing urine samples from U.S. adults found that those with higher levels of total arsenic and this compound had an increased risk of developing type 2 diabetes . This correlation emphasizes the need for further investigation into the long-term effects of DMA exposure on metabolic health.
Table 2: Urinary Levels of Arsenic Metabolites in Relation to Health Outcomes
Health Outcome | Total Arsenic (μg/L) | This compound (μg/L) | Odds Ratio |
---|---|---|---|
Type 2 Diabetes | 7.1 | 3.0 | 1.57 |
4. Microbial Interactions
Recent studies have explored how microbial communities interact with arsenic compounds, including this compound. Some microorganisms can utilize methylarsenicals as part of their metabolic processes, potentially influencing arsenic cycling in the environment . This microbial metabolism may also contribute to the toxicity profiles observed in higher trophic levels.
5. Conclusion
This compound exhibits complex biological activity characterized by both toxic and potentially therapeutic effects. Its metabolism and interaction with biological systems underscore the need for continued research into its implications for human health and disease management. Understanding these dynamics will be essential for developing effective strategies for mitigating arsenic-related health risks while exploring its therapeutic potential.
Properties
CAS No. |
15132-04-4 |
---|---|
Molecular Formula |
C2H6AsO2- |
Molecular Weight |
136.99 g/mol |
IUPAC Name |
dimethylarsinate |
InChI |
InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5)/p-1 |
InChI Key |
OGGXGZAMXPVRFZ-UHFFFAOYSA-M |
SMILES |
C[As](=O)(C)[O-] |
Canonical SMILES |
C[As](=O)(C)[O-] |
Key on ui other cas no. |
15132-04-4 |
Synonyms |
Acid, Cacodylic Acid, Dimethylarsinic Cacodylate Cacodylic Acid Dimethylarsinate Dimethylarsinic Acid |
Origin of Product |
United States |
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